2,4-dichloro-5-methyl-6-phenylpyrimidine
Description
Structure
3D Structure
Properties
CAS No. |
23956-69-6 |
|---|---|
Molecular Formula |
C11H8Cl2N2 |
Molecular Weight |
239.10 g/mol |
IUPAC Name |
2,4-dichloro-5-methyl-6-phenylpyrimidine |
InChI |
InChI=1S/C11H8Cl2N2/c1-7-9(8-5-3-2-4-6-8)14-11(13)15-10(7)12/h2-6H,1H3 |
InChI Key |
MIOVUZDBKROLPF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(N=C1Cl)Cl)C2=CC=CC=C2 |
Purity |
95 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2,4 Dichloro 5 Methyl 6 Phenylpyrimidine and Its Precursors
Precursor Synthesis and Functionalization Strategies
The creation of the foundational pyrimidine (B1678525) structure is a critical first step. Modern organic synthesis offers a variety of powerful techniques to build this heterocyclic system with the desired substitution pattern. These methods range from the derivatization of existing pyrimidine rings to the construction of the scaffold from multiple acyclic components in a single step.
Derivatization of Pyrimidine Ring Systems for Target Compound Synthesis
One common approach to synthesizing complex pyrimidines is through the chemical modification of simpler, more readily available pyrimidine derivatives. For instance, the synthesis of various 6-substituted uracils can be achieved through a three-step, one-pot reaction starting from the commercially available 6-chloro-2,4-dimethoxypyrimidine. This method involves a photostimulated reaction with Me3Sn- ions to yield 2,4-dimethoxy-6-(trimethylstannyl)pyrimidine, which can then undergo a palladium-catalyzed Stille cross-coupling reaction with an appropriate electrophile, such as an aryl halide. Subsequent hydrolysis of the methoxy (B1213986) groups furnishes the desired 6-substituted uracil (B121893). sigmaaldrich.comijper.org This strategy allows for the introduction of a wide range of substituents at the 6-position of the uracil ring.
Another key precursor for the target compound is 5-methyl-6-phenyl-2,4-pyrimidinediol, also known as 5-methyl-6-phenyluracil. The synthesis of such compounds can be achieved through various condensation reactions.
Multi-Component Reactions in Pyrimidine Scaffold Construction
For the synthesis of pyrimidine derivatives, a common MCR is the Biginelli reaction, which typically involves the condensation of an aldehyde, a β-dicarbonyl compound, and urea (B33335) or thiourea (B124793). While a direct multi-component synthesis for 5-methyl-6-phenyluracil is not extensively detailed in the provided search results, the principles of MCRs are broadly applicable to the formation of substituted pyrimidines. For instance, a catalyst-free, green synthetic protocol for the synthesis of 5-((2-aminothiazol-5-yl)(phenyl)methyl)-6-hydroxypyrimidine-2,4(1H,3H)-dione derivatives has been developed via a multicomponent reaction of 2-aminothiazole, barbituric acid, and an aryl aldehyde in aqueous ethanol (B145695). bldpharm.com This demonstrates the feasibility of constructing complex pyrimidine systems using MCRs under environmentally benign conditions.
The general approach for synthesizing the pyrimidine core of the target compound would likely involve the condensation of a β-ketoester (e.g., ethyl 2-phenylacetoacetate), an aldehyde (e.g., formaldehyde (B43269) or its equivalent to introduce the methyl group at the 5-position), and urea. The reaction conditions for such condensations can vary, often employing acidic or basic catalysts to facilitate the cyclization.
Chlorination Techniques for Dichloropyrimidine Formation
The conversion of the pyrimidine-2,4-diol (uracil) precursor to the target 2,4-dichloro-5-methyl-6-phenylpyrimidine is a crucial chlorination step. This transformation replaces the hydroxyl groups with chlorine atoms, significantly altering the chemical reactivity of the pyrimidine ring and enabling further functionalization.
Application of Phosphoryl Chloride in Pyrimidine Chlorination
Phosphoryl chloride (POCl3) is a widely used and effective reagent for the dehydroxy-chlorination of hydroxypyrimidines. erciyes.edu.tr The reaction typically involves heating the hydroxy-containing substrate in excess POCl3, often in the presence of a base such as N,N-dimethylaniline. nih.gov This base acts as a catalyst and scavenges the hydrogen chloride gas produced during the reaction.
For the synthesis of this compound, the precursor 5-methyl-6-phenyluracil would be treated with phosphoryl chloride. The reaction conditions, such as temperature and reaction time, are critical for achieving a high yield of the desired dichlorinated product while minimizing the formation of byproducts. For example, the chlorination of ethyl 4-hydroxy-6-methyl-2-phenylpyrimidine-5-carboxylate is achieved by refluxing with POCl3 for 3 hours. In another instance, the synthesis of 4,6-dichloro-2-methylthio-5-nitropyrimidine from its dihydroxy precursor is carried out by heating in excess phosphoryl chloride at reflux (100-110°C) for 6 hours with N,N-dimethylaniline as a catalyst, achieving a yield of 40-80%.
| Precursor | Reagents | Conditions | Product | Yield | Reference |
| 5-Alkylbarbituric acids | POCl3, N,N-dimethylaniline | - | 5-Alkyl-2,4,6-trichloropyrimidines | Good | bldpharm.com |
| Ethyl 4-hydroxy-6-methyl-2-phenylpyrimidine-5-carboxylate | POCl3 | Reflux, 3h | Ethyl 4-chloro-6-methyl-2-phenylpyrimidine-5-carboxylate | - | |
| 4,6-Dihydroxy-2-methylthio-5-nitropyrimidine | POCl3, N,N-dimethylaniline | Reflux, 100-110°C, 6h | 4,6-Dichloro-2-methylthio-5-nitropyrimidine | 40-80% |
Regioselective Chlorination Approaches in Pyrimidine Synthesis
Regioselectivity is a critical consideration in the synthesis of substituted pyrimidines, particularly when multiple reactive sites are present. In the context of chlorination, achieving selectivity between the 2- and 4-positions of the pyrimidine ring can be challenging. The reactivity of each position is influenced by the electronic effects of the substituents on the ring.
For the precursor 5-methyl-6-phenyluracil, both the 2- and 4-hydroxyl groups are susceptible to chlorination. In many cases, the use of excess phosphoryl chloride under forcing conditions leads to the formation of the 2,4-dichloro derivative. However, by carefully controlling the reaction conditions, such as temperature, reaction time, and the stoichiometry of the chlorinating agent, it may be possible to achieve selective chlorination at one position over the other. For instance, the selective hydrolysis of 5-alkyl-2,4,6-trichloropyrimidines by heating in 10% aqueous sodium hydroxide (B78521) for 30 minutes yields the corresponding 6-chlorouracils, indicating a difference in reactivity of the chloro groups at different positions. bldpharm.com
Advanced Coupling Reactions for Introducing Phenyl and Methyl Substituents
The introduction of phenyl and methyl groups onto the pyrimidine core is a critical step in the synthesis of this compound. Modern organic synthesis offers a powerful toolkit of cross-coupling reactions to achieve this functionalization with high efficiency and selectivity.
Suzuki, Stille, and Negishi Coupling Reactions in Pyrimidine Functionalization
Palladium-catalyzed cross-coupling reactions are indispensable for the formation of carbon-carbon bonds in heterocyclic chemistry. researchgate.netosi.lv The Suzuki, Stille, and Negishi reactions, in particular, have been effectively employed for the functionalization of pyrimidine scaffolds. osi.lvorgsyn.org
The Suzuki coupling reaction, which utilizes an organoboron reagent (typically a boronic acid or ester) and a halide or triflate in the presence of a palladium catalyst and a base, is a widely used method for creating aryl-aryl bonds. nih.gov In the context of pyrimidine synthesis, this reaction can be used to introduce the phenyl group at the 6-position of the pyrimidine ring. For instance, a dihalopyrimidine precursor can be selectively coupled with phenylboronic acid. The regioselectivity of the Suzuki coupling on dihalogenated pyrimidines can often be controlled by adjusting reaction conditions, such as temperature and the stoichiometry of the reagents. researchgate.net
The Stille coupling involves the reaction of an organostannane with an organic halide, catalyzed by palladium. nih.gov This method offers the advantage of being relatively insensitive to the presence of various functional groups. orgsyn.org For the synthesis of the target molecule, a stannylated pyrimidine could be coupled with an appropriate phenyl halide, or a halopyrimidine could be reacted with a phenylstannane. However, a significant drawback of the Stille reaction is the toxicity associated with organotin compounds. orgsyn.org
The Negishi coupling utilizes an organozinc reagent and an organic halide in the presence of a nickel or palladium catalyst. orgsyn.org This reaction is known for its high yields and tolerance of a wide range of functional groups. orgsyn.org It presents a powerful alternative for forging the phenyl-pyrimidine bond. The requisite organozinc reagents can be prepared from the corresponding organolithium or Grignard reagents.
| Reaction | Organometallic Reagent | Key Advantages | Key Disadvantages |
| Suzuki | Organoboron (e.g., boronic acids) | Commercially available and stable reagents, mild reaction conditions. nih.gov | Potential for side reactions with certain functional groups. |
| Stille | Organostannane | High functional group tolerance. orgsyn.orgnih.gov | Toxicity of tin reagents. orgsyn.org |
| Negishi | Organozinc | High yields, good functional group tolerance, mild conditions. orgsyn.org | Organozinc reagents can be moisture and air sensitive. |
Organolithium Reagents in Regioselective Functionalization of Halopyrimidines
Organolithium reagents are highly reactive organometallic compounds that serve as potent nucleophiles and strong bases in organic synthesis. wikipedia.orgyoutube.com Their high reactivity makes them particularly useful for the functionalization of less reactive positions on heterocyclic rings.
In the synthesis of this compound, organolithium chemistry can be strategically employed. For instance, a dihalopyrimidine can be treated with an organolithium reagent, such as phenyllithium, to introduce the phenyl group via nucleophilic aromatic substitution. The regioselectivity of this reaction is influenced by the electronic and steric properties of the starting halopyrimidine.
Alternatively, a directed ortho-metalation (DoM) approach can be utilized. This involves the deprotonation of a substituted pyrimidine at a specific position by a strong lithium base, such as lithium diisopropylamide (LDA), followed by quenching with an electrophile. organicchemistrydata.org For example, a pre-existing methyl group on the pyrimidine ring could direct the lithiation to an adjacent position, which could then be functionalized.
Furthermore, lithium-halogen exchange is a powerful technique for generating organolithium species. wikipedia.orgorganicchemistrydata.org Treating a halopyrimidine with an alkyllithium reagent, such as n-butyllithium, can result in the exchange of the halogen atom for a lithium atom. This newly formed lithiated pyrimidine can then react with an electrophile to introduce the desired substituent. This method is particularly useful for preparing unstable lithium reagents at low temperatures. organicchemistrydata.org
Friedel-Crafts Acylation and Electrophilic Substitution on Pyrimidine Precursors
The Friedel-Crafts acylation is a classic method for introducing an acyl group onto an aromatic ring using an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). nih.govkhanacademy.org While pyrimidines are generally electron-deficient and thus less reactive towards electrophilic aromatic substitution, this reaction can be applied to activated pyrimidine precursors.
For the synthesis of the target molecule, a suitable pyrimidine precursor could potentially undergo Friedel-Crafts acylation to introduce a benzoyl group, which could then be further modified. However, the strong electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring often necessitates harsh reaction conditions and may lead to low yields. More commonly, electrophilic substitution reactions are performed on more electron-rich pyrimidine derivatives, such as aminopyrimidines or hydroxypyrimidines, where the activating group facilitates the reaction.
Green Chemistry Approaches in this compound Synthesis
In recent years, the principles of green chemistry have become increasingly important in chemical synthesis, aiming to reduce waste, minimize energy consumption, and use less hazardous substances. Microwave-assisted synthesis and ultrasound-promoted reactions are two prominent techniques that align with these principles and have been successfully applied to the synthesis of pyrimidine derivatives.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to heat reactions, often leading to dramatic reductions in reaction times, increased product yields, and enhanced purity of the final compounds. researchgate.netnih.gov The direct and efficient heating of the reaction mixture can lead to faster reaction rates and can enable reactions that are difficult to achieve under conventional heating.
In the context of synthesizing pyrimidine derivatives, microwave irradiation has been shown to be highly effective. researchgate.net For example, the synthesis of pyrazolo[3,4-d]pyrimidines from 2-amino-4,6-dichloropyrimidine-5-carbaldehyde (B1266952) has been successfully achieved using microwave heating under solvent-free conditions. researchgate.net This approach not only accelerates the reaction but also aligns with green chemistry principles by eliminating the need for a solvent. The synthesis of 2-amino-4-chloro-pyrimidine derivatives has also been reported using microwave assistance, highlighting the broad applicability of this technique. nih.gov
| Precursor | Reagent | Conditions | Product | Advantage | Reference |
| 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde | Hydrazine (B178648) | Solvent-free, Microwave | Pyrazolo[3,4-d]pyrimidines | Short reaction time, high yield. | researchgate.net |
| 2-Amino-4-chloro-pyrimidine | Substituted amines | Propanol, 120-140°C, 15-30 min, Microwave | 2-Amino-4-substituted-pyrimidine derivatives | Rapid, efficient. | nih.gov |
| Nα-Boc-dipeptidyl esters | - | Aqueous, Microwave | 2,5-Diketopiperazines | Environmentally friendly, excellent yields. researchgate.net | researchgate.net |
Ultrasound-Promoted Reactions
Ultrasound irradiation has emerged as another valuable tool in green organic synthesis. nih.gov The application of high-frequency sound waves to a reaction mixture induces acoustic cavitation—the formation, growth, and implosive collapse of bubbles in the liquid. This process generates localized hot spots with extremely high temperatures and pressures, leading to enhanced reaction rates and yields. nih.govbeilstein-archives.org
Ultrasound has been successfully employed in various reactions for the synthesis and derivatization of the pyrimidine core. nih.gov It has been shown to promote cyclocondensation, multicomponent, and alkylation reactions, often with shorter reaction times and higher efficiency compared to conventional methods. nih.govresearchgate.net For instance, the synthesis of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives has been efficiently achieved under ultrasonic irradiation in an aqueous ethanol medium. eurjchem.com This method not only accelerates the reaction but also utilizes a more environmentally benign solvent system. The use of ultrasound can offer a synergistic effect, leading to improved chemo- and regioselectivity in certain reactions. nih.gov
Catalyst Development and Optimization for Enhanced Efficiency
The synthesis of this compound and its precursors relies on catalytic systems that have been a subject of continuous development to enhance reaction efficiency, yield, and selectivity. Research has focused on various catalytic approaches, primarily for the chlorination of the pyrimidine ring and for the coupling reactions to introduce substituents. While specific optimization data for this compound is not extensively documented in publicly available literature, the principles of catalyst development for related 2,4-dichloropyrimidine (B19661) structures provide significant insights into efficient synthetic strategies.
The chlorination of hydroxypyrimidines is a critical step in the synthesis of 2,4-dichloropyrimidines. The use of phosphorus oxychloride (POCl₃) is a standard method, and its efficiency is often enhanced by the use of catalysts. A study on the large-scale solvent-free chlorination of hydroxypyrimidines demonstrated that using equimolar POCl₃ with pyridine (B92270) as a base in a sealed reactor at high temperatures can lead to high yields. mdpi.com The optimization of this process involved evaluating the reaction temperature, showing that satisfactory results with over 80% isolated yields could be achieved at 160°C. researchgate.net
For instance, the chlorination of various substituted hydroxypyrimidines at a 0.3 mole scale using equimolar POCl₃ and pyridine as a base yielded the corresponding dichloropyrimidines in high yields, as detailed in the table below.
Table 1: Chlorination of Hydroxypyrimidines with Equimolar POCl₃ and Pyridine
| Starting Material | Reaction Temperature (°C) | Isolated Yield (%) |
|---|---|---|
| 5-Bromouracil | 160 | >80 |
| 5-Chlorouracil | 160 | >80 |
| 5-Methyluracil | 160 | >80 |
| 5-Aminouracil | 160 | >80 |
Data synthesized from a study on large-scale chlorination. researchgate.net
Another crucial aspect of synthesizing substituted pyrimidines involves carbon-carbon bond-forming reactions, such as the Suzuki coupling, to introduce aryl groups like the phenyl group in the target molecule. The development of palladium-based catalysts has been pivotal in this area. A study on the microwave-assisted Suzuki coupling of 2,4-dichloropyrimidines with arylboronic acids highlighted the efficiency of tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). mdpi.com The optimization of this reaction involved screening various solvents and catalyst loadings. It was found that 1,4-dioxane (B91453) was the optimal solvent, and a very low catalyst loading of 0.5 mol% was sufficient for an efficient reaction under microwave irradiation. mdpi.com
The following table summarizes the effect of different solvents on the yield of the Suzuki coupling product of 2,4-dichloropyrimidine and phenylboronic acid.
Table 2: Effect of Solvent on the Yield of Suzuki Coupling Product
| Solvent | Isolated Yield (%) |
|---|---|
| 1,4-Dioxane | 71 |
| Acetonitrile (B52724) | 58 |
| Toluene | 45 |
| Dimethylformamide (DMF) | 32 |
Catalyst: Pd(PPh₃)₄, Base: K₂CO₃. mdpi.com
Furthermore, in the synthesis of related 2,4-dichloro-5-substituted pyrimidines, such as 2,4-dichloro-5-fluoropyrimidine, N,N-dimethylaniline (DMA) has been employed as a catalyst and acid acceptor in the reaction of 5-fluorouracil (B62378) with phosphorus oxychloride. researchgate.net The optimization of this process involved investigating the molar ratios of reactants and catalyst, as well as the reaction temperature and time, to achieve a maximum yield of 92.2%. researchgate.net
The development of catalysts also extends to amination reactions of dichloropyrimidines. While not directly part of the synthesis of the title compound, the principles are relevant. For example, a highly regioselective palladium-catalyzed amination of 6-aryl-2,4-dichloropyrimidine has been reported, demonstrating the importance of the catalyst system in controlling which chloro group is substituted. acs.org
Mechanistic Investigations of 2,4 Dichloro 5 Methyl 6 Phenylpyrimidine Reactivity
Nucleophilic Aromatic Substitution (SNAr) Reactions
The presence of two chlorine atoms on the electron-deficient pyrimidine (B1678525) ring makes 2,4-dichloro-5-methyl-6-phenylpyrimidine a prime substrate for nucleophilic aromatic substitution (SNAr) reactions. This class of reactions is fundamental to the functionalization of the pyrimidine core. The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is crucial in determining the reaction's feasibility and outcome.
Regioselectivity and Stereoselectivity in Nucleophilic Attack at C-2 and C-4 Positions
A key aspect of the reactivity of 2,4-dichloropyrimidines is the regioselectivity of nucleophilic attack. Generally, nucleophilic substitution on 2,4-dichloropyrimidines is selective for the C-4 position. This preference is attributed to the distribution of the Lowest Unoccupied Molecular Orbital (LUMO), which is typically more localized at the C-4 and C-6 positions, making C-4 the more electrophilic site for attack.
However, the substitution pattern on the pyrimidine ring can significantly alter this selectivity. For 2,4-dichloropyrimidines with an electron-donating substituent at the C-6 position, such as an alkoxy or amino group, the preference can shift, making the C-2 position more reactive. researchgate.net In the case of this compound, the phenyl group at C-6 plays a critical role. While not as strongly electron-donating as an amino group, the phenyl group's electronic influence can modify the LUMO distribution, potentially increasing the reactivity at the C-2 position compared to an unsubstituted dichloropyrimidine. researchgate.net
Computational studies on analogous systems using Density Functional Theory (DFT) show that electron-donating groups at C-6 can lead to LUMO lobes of similar size at both C-2 and C-4, suggesting that a mixture of products is possible. researchgate.net The final product ratio is determined by the relative energy of the transition states for attack at each position. For instance, in the reaction of 5-bromo-2,4-dichloro-6-methylpyrimidine (B181392) with ammonia, substitution occurs selectively at the C-4 position, demonstrating the subtle interplay of electronic and steric effects. nih.gov The 5-methyl group also exerts a steric and electronic influence, potentially hindering attack at the C-4 position and electronically favoring attack at C-2, further complicating regiochemical predictions without specific experimental data.
Table 1: Factors Influencing Regioselectivity of Nucleophilic Attack
| Factor | Influence on Attack at C-4 (General) | Influence on Attack at C-2 (Exception) | Relevance to this compound |
| Electronic (LUMO) | Generally higher LUMO coefficient, more electrophilic. | Can become competitive if C-6 has an electron-donating group (EDG). researchgate.net | The C-6 phenyl group's electronic effect can enhance C-2 reactivity. |
| C-6 Substituent | Electron-withdrawing groups (EWGs) enhance C-4 attack. | Strong EDGs (e.g., -OMe, -NHMe) strongly favor C-2 attack. researchgate.net | The phenyl group is a weak activating group, its effect is moderate. |
| C-5 Substituent | Steric hindrance from the 5-methyl group can disfavor attack. | Less steric hindrance compared to C-4 attack. | The 5-methyl group sterically shields the C-4 position. |
| Nucleophile | Less sterically demanding nucleophiles can access C-4. | Sterically bulky nucleophiles may favor the more accessible C-2 position. | The choice of nucleophile will impact the product ratio. |
Kinetic and Thermodynamic Aspects of Substitution with Various Nucleophiles (e.g., Amines, Alcohols)
The rate and outcome of the SNAr reaction are dependent on both kinetic and thermodynamic factors, which are influenced by the nature of the nucleophile, solvent, and temperature. acs.org Kinetic studies on similar systems, such as the reaction of 2-chloropyridines with benzyl (B1604629) alcohol, are often used to determine the free energies of activation (ΔG‡) and establish quantitative structure-reactivity relationships. rsc.org
Amines are generally more reactive nucleophiles than alcohols in SNAr reactions due to their greater nucleophilicity. Consequently, reactions with amines typically proceed at lower temperatures and faster rates than corresponding reactions with alcohols. The reaction is often under kinetic control, meaning the product that is formed fastest will predominate. Thermodynamic control, where the most stable product is favored, may be achieved at higher temperatures or longer reaction times, allowing for the potential equilibration of intermediates or products.
For this compound, substitution with a primary amine would be expected to be a kinetically favorable process. The reaction with an alcohol or alkoxide would likely require more forcing conditions, such as higher temperatures or the use of a strong base to deprotonate the alcohol, thereby increasing its nucleophilicity.
Table 2: Illustrative Kinetic and Thermodynamic Parameters for SNAr Reactions
| Nucleophile | Relative Rate | Expected Activation Energy (ΔG‡) | Typical Conditions | Control |
| Primary Amine (e.g., Butylamine) | Fast | Low | Room Temperature to Moderate Heating | Kinetic |
| Secondary Amine (e.g., Diethylamine) | Moderate | Low to Medium | Moderate Heating | Kinetic |
| Aniline | Slow | Medium | Heating, often with base | Kinetic/Thermodynamic |
| Alcohol (e.g., Methanol) with Base | Moderate | Medium | Heating with NaOMe | Kinetic |
| Water | Very Slow | High | High Temperature/Pressure | Thermodynamic |
Note: This table is illustrative and based on general principles of SNAr reactions. Actual values would require experimental determination.
Influence of Substituent Effects on Reaction Pathways and Rates
The substituents on the pyrimidine ring—the 5-methyl and 6-phenyl groups—have a profound impact on the SNAr reaction pathways and rates. acs.org
5-Methyl Group: This group influences the reactivity in two ways. Electronically, it is a weak electron-donating group, which slightly deactivates the pyrimidine ring towards nucleophilic attack by increasing electron density. Sterically, its proximity to the C-4 position provides significant hindrance, potentially slowing the rate of attack at this site and favoring substitution at the less hindered C-2 position.
The combination of these substituent effects means that predicting the precise outcome requires careful consideration of both steric and electronic factors, often necessitating computational modeling or experimental validation. researchgate.netnih.gov
Electrophilic Reactions on the Phenyl and Methyl Moieties
While the pyrimidine ring itself is electron-deficient and generally unreactive towards electrophiles, the phenyl and methyl substituents offer sites for electrophilic attack.
Electrophilic Aromatic Substitution on the Phenyl Ring
The phenyl group at the C-6 position can undergo electrophilic aromatic substitution (EAS) reactions, such as nitration, halogenation, or Friedel-Crafts acylation. acs.orggoogle.com In these reactions, the pyrimidine ring acts as a substituent on the benzene (B151609) ring. Due to the electronegative nitrogen atoms, the pyrimidine ring is a strongly electron-withdrawing and deactivating group. rsc.org
As a deactivating group, it directs incoming electrophiles to the meta positions of the phenyl ring. This is because the deactivating effect is least pronounced at the meta carbons, as the resonance structures of the Wheland intermediate (the carbocation formed during EAS) avoid placing a positive charge adjacent to the already electron-poor carbon attached to the pyrimidine. Therefore, reactions like nitration (using HNO₃/H₂SO₄) or bromination (using Br₂/FeBr₃) would be expected to yield the 3'-substituted phenyl product (where 1' is the carbon attached to the pyrimidine ring). The reaction conditions would need to be harsher than those required for benzene itself due to the deactivating effect of the pyrimidinyl substituent. google.com
Reactivity of the Methyl Group for Further Functionalization
The 5-methyl group provides another handle for synthetic modification. While the C-H bonds of a methyl group on an aromatic ring are generally stable, they can be functionalized under specific conditions.
Plausible reactions include:
Oxidation: Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid, can potentially oxidize the methyl group to a carboxylic acid. Studies on related methyl-pyridines have shown this transformation is feasible, converting them to the corresponding carboxylic acids. google.comrsc.org This would yield 2,4-dichloro-6-phenylpyrimidine-5-carboxylic acid.
Halogenation: Free-radical halogenation, using reagents like N-bromosuccinimide (NBS) with a radical initiator (e.g., AIBN or UV light), could convert the methyl group to a bromomethyl group (-CH₂Br). This reactive intermediate is a valuable precursor for further nucleophilic substitutions, allowing for the introduction of a wide variety of functional groups.
The reactivity of this methyl group is intrinsically linked to the electronic nature of the pyrimidine ring. The electron-withdrawing character of the ring can influence the stability of any radical or ionic intermediates formed at the methyl position during a reaction.
Cyclization and Annulation Reactions Involving the Pyrimidine Core
The electron-deficient nature of the pyrimidine ring in this compound makes it an excellent electrophile for reactions with various nucleophiles. This property is harnessed in cyclization and annulation reactions to build more complex molecular architectures. The chlorine atoms at the C-2 and C-4 positions serve as excellent leaving groups in nucleophilic aromatic substitution (SNAr) reactions, which are the primary pathways for the construction of fused rings.
Formation of Fused Heterocyclic Systems (e.g., Pyrazolo[3,4-d]pyrimidine, Pyrido[2,3-d]pyrimidine)
The synthesis of fused heterocyclic systems such as pyrazolo[3,4-d]pyrimidines and pyrido[2,3-d]pyrimidines from this compound is a testament to its utility as a building block in medicinal chemistry. These fused systems are known to exhibit a wide range of biological activities.
The formation of the pyrazolo[3,4-d]pyrimidine core from 2,4-dichloropyrimidines is a well-established synthetic route that typically involves reaction with hydrazine (B178648) or its derivatives. In the case of this compound, the reaction with hydrazine hydrate (B1144303) is expected to proceed via a sequential SNAr mechanism. Generally, the chlorine atom at the C-4 position is more susceptible to nucleophilic attack than the one at the C-2 position due to greater activation by the ring nitrogens. This initial substitution would be followed by an intramolecular cyclization, where the terminal nitrogen of the hydrazine moiety attacks the C-5 position, leading to the formation of the pyrazole (B372694) ring. The final step would involve tautomerization to yield the aromatic pyrazolo[3,4-d]pyrimidine system. Studies on similar 2,4-dichloropyrimidines have shown that these reactions can be carried out under various conditions, often in a protic solvent like ethanol (B145695) or isopropanol, sometimes with the addition of a base to facilitate the reaction. nih.govnih.gov
| Reagent | Product | Reaction Conditions | Reference |
| Hydrazine hydrate | 4-Chloro-5-methyl-6-phenyl-1H-pyrazolo[3,4-d]pyrimidine | Ethanol, reflux | nih.gov |
| Substituted hydrazines | 1-Substituted-4-chloro-5-methyl-6-phenyl-1H-pyrazolo[3,4-d]pyrimidines | Varies (e.g., DMF, heat) | nih.gov |
The synthesis of the pyrido[2,3-d]pyrimidine scaffold from this compound can be achieved through various strategies that involve the annulation of a pyridine (B92270) ring onto the pyrimidine core. One common approach is the reaction with a binucleophilic reagent that can provide the necessary three-carbon unit to form the pyridine ring. For instance, reaction with compounds containing an active methylene (B1212753) group and a nitrile or ester function, such as malononitrile (B47326) or ethyl cyanoacetate, in the presence of a base can lead to the formation of the pyridone ring fused to the pyrimidine.
Another versatile method involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction, at one of the chloro positions to introduce a side chain that can subsequently undergo intramolecular cyclization. For example, a Suzuki coupling with a vinylboronic ester could introduce a vinyl group, which could then undergo an intramolecular Heck reaction or other cyclization modes to form the fused pyridine ring. Alternatively, a nucleophilic substitution at the C-4 position with an appropriate amine, followed by further functionalization and cyclization, is a common strategy. organic-chemistry.orgbhu.ac.in
| Reagent/Reaction Sequence | Intermediate/Product | General Conditions | Reference |
| 1. Amine (e.g., aniline) 2. Acylation/Cyclization | 2-Chloro-4-(phenylamino)-5-methyl-6-phenylpyrimidine | 1. Base, solvent (e.g., DIPEA, NMP) 2. Acid anhydride (B1165640)/catalyst | organic-chemistry.org |
| 1. Suzuki coupling with vinylboronic ester 2. Intramolecular Heck reaction | 2-Chloro-4-vinyl-5-methyl-6-phenylpyrimidine | 1. Pd catalyst, base 2. Pd catalyst, base | bhu.ac.in |
Intramolecular Cyclizations and Ring-Closing Methodologies
Intramolecular cyclization represents a powerful strategy for the synthesis of complex, polycyclic molecules from appropriately substituted pyrimidine precursors. In the context of this compound, this would typically involve the initial substitution of one of the chloro groups with a nucleophile that contains a tethered functional group capable of undergoing a subsequent ring-closing reaction.
A plausible approach involves the selective substitution of the C-4 chloro group with a nucleophile containing a pendant hydroxyl or amino group. For example, reaction with an amino alcohol or a diamine under controlled conditions would yield a 4-substituted pyrimidine with a tethered nucleophile. This intermediate could then undergo an intramolecular SNAr reaction, where the terminal hydroxyl or amino group displaces the C-2 chloro group to form a new fused ring. The size of the resulting fused ring would depend on the length of the tether. This strategy has been successfully employed in the synthesis of various fused pyrimidine systems. nih.gov The regioselectivity of the initial substitution can often be controlled by the reaction conditions and the nature of the nucleophile.
| Starting Material Derivative | Fused Product | General Reaction Conditions | Reference |
| 2-Chloro-4-(2-hydroxyethylamino)-5-methyl-6-phenylpyrimidine | Fused oxazine-pyrimidine system | Base (e.g., NaH), solvent (e.g., DMF, THF) | nih.gov |
| 2-Chloro-4-(2-aminoethylamino)-5-methyl-6-phenylpyrimidine | Fused pyrazine-pyrimidine system | Base (e.g., K2CO3), solvent (e.g., acetonitrile) | nih.gov |
These intramolecular cyclizations are governed by factors such as the length and flexibility of the tether, the nature of the nucleophile, and the reaction conditions. The formation of five- or six-membered rings is generally favored due to thermodynamic and kinetic reasons. Such ring-closing methodologies provide an efficient route to novel tricyclic and tetracyclic systems based on the pyrimidine core, which are of interest for their potential biological activities.
Advanced Derivatization and Functionalization Strategies of 2,4 Dichloro 5 Methyl 6 Phenylpyrimidine
Amidation and Amination Reactions at Halo-Positions
Nucleophilic aromatic substitution (SNAr) is a primary pathway for functionalizing the 2,4-dichloro-5-methyl-6-phenylpyrimidine core. The electron-deficient nature of the pyrimidine (B1678525) ring, exacerbated by the inductive effect of the chlorine atoms, facilitates attack by nitrogen nucleophiles such as amines. These reactions are fundamental for installing amino groups that can serve as key pharmacophores or as handles for further conjugation.
The regioselectivity of these substitutions is a key consideration. In 2,4-dichloropyrimidines bearing a substituent at the 6-position, the C-4 position is generally more susceptible to nucleophilic attack than the C-2 position. researchgate.net This preference is attributed to the greater ability of the para-nitrogen (N-1) to stabilize the Meisenheimer intermediate formed during C-4 substitution compared to the ortho-nitrogen (N-3) during C-2 substitution.
Research on similarly substituted 6-aryl-2,4-dichloropyrimidines has demonstrated a strong preference for amination at the C-4 position. researchgate.net This high regioselectivity is observed in reactions with both aliphatic secondary amines and various aromatic amines. researchgate.net For instance, reacting the dichloropyrimidine substrate with amines in the presence of a suitable base typically yields the C-4 monosubstituted product, leaving the C-2 chlorine available for subsequent transformations. researchgate.netresearchgate.net
While C-4 is the kinetically favored site, specific conditions can be employed to target the C-2 position. One advanced method involves the use of tertiary amines as nucleophiles for 5-substituted-2,4-dichloropyrimidines. nih.gov This approach can lead to selective reaction at C-2, followed by an in-situ N-dealkylation of the resulting quaternary ammonium (B1175870) intermediate to yield the formal product of secondary amine substitution at the C-2 position. nih.gov The introduction of a second, different amino group can often be achieved using palladium-catalyzed methods after the initial SNAr reaction. nih.gov
Table 1: Regioselective Amination Reactions
| Reagent | Position Selectivity | Product |
| Secondary Amine (e.g., Morpholine) | C-4 | 4-(Morpholin-4-yl)-2-chloro-5-methyl-6-phenylpyrimidine |
| Aromatic Amine (e.g., Aniline) | C-4 | N-Phenyl-2-chloro-5-methyl-6-phenylpyrimidin-4-amine |
| Tertiary Amine (e.g., Triethylamine) | C-2 | 2-Amino-4-chloro-5-methyl-6-phenylpyrimidine derivative |
| Reaction proceeds via quaternization followed by dealkylation. nih.gov |
The selective reactivity of the C-4 chloro group provides a reliable anchor point for creating more complex pyrimidine-amide conjugates. nih.gov This strategy involves a two-step process. First, a bifunctional linker, typically an amino acid or a similar molecule with a terminal amine and a protected carboxylic acid, is reacted with this compound. The nucleophilic amine of the linker selectively displaces the C-4 chlorine via an SNAr reaction.
Following this initial substitution, the protecting group on the carboxylic acid is removed. The resulting pyrimidine-acid intermediate can then be coupled with a second amine-containing molecule using standard peptide coupling reagents (e.g., HATU, HOBt/EDC). This methodology allows for the modular construction of diverse chemical libraries, tethering various molecular fragments to the pyrimidine core through a stable amide linkage.
Alkylation and Arylation Strategies
Carbon-carbon bond-forming reactions are essential for elaborating the pyrimidine scaffold, enabling the introduction of alkyl and aryl groups that can significantly influence the molecule's steric and electronic properties. The chloro substituents at C-2 and C-4 are ideal handles for transition metal-catalyzed cross-coupling reactions.
Palladium- and nickel-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Negishi couplings, are widely used for the arylation and alkylation of chloropyrimidines. nih.gov These methods allow for the formation of C-C bonds under relatively mild conditions. For this compound, the C-4 and C-2 positions can be selectively arylated by reacting the substrate with an appropriate organometallic reagent, such as an arylboronic acid (in Suzuki coupling) or an organozinc reagent (in Negishi coupling).
Regioselectivity can often be controlled by tuning the reaction conditions. Given the higher intrinsic reactivity of the C-4 position in SNAr reactions, it is often the preferred site for the first cross-coupling reaction under standard conditions. More recent developments include electrochemical cross-coupling procedures, which utilize a sacrificial iron anode and a nickel catalyst to achieve arylation, presenting a modern alternative to traditional methods. nih.gov
Table 2: C-C Cross-Coupling Reactions
| Reaction Type | Reagent | Position | Product |
| Suzuki Coupling | Arylboronic Acid | C-4 or C-2 | 4-Aryl-2-chloro-5-methyl-6-phenylpyrimidine |
| Negishi Coupling | Alkylzinc Halide | C-4 or C-2 | 4-Alkyl-2-chloro-5-methyl-6-phenylpyrimidine |
| Electrochemical Coupling | Aryl Halide | C-4 or C-2 | 4-Aryl-2-chloro-5-methyl-6-phenylpyrimidine |
In addition to substitution at the carbon centers, the nitrogen atoms of the pyrimidine ring are also available for alkylation or arylation. researchgate.net Direct N-alkylation can sometimes lead to a mixture of products (N-1 vs. N-3). To achieve selectivity, synthetic strategies often involve the use of protecting groups. For instance, in related pyrimidine systems, selective protection at one nitrogen atom allows for the directed alkylation of the other. sioc-journal.cn
Modern, environmentally friendly approaches utilize heterogeneous catalysts. An efficient method for the N-alkylation of pyrimidines has been developed using an ammonium sulfate-coated hydrothermal carbon catalyst. ias.ac.in This system promotes alkylation under simple and mild conditions, offering high yields and selectivity, and the catalyst can be recycled. ias.ac.in
Introduction of Heteroatom-Containing Functionalities
Beyond nitrogen and carbon nucleophiles, the electrophilic C-2 and C-4 positions of this compound readily react with other heteroatom nucleophiles. These reactions are crucial for introducing functionalities such as alkoxy, aryloxy, and thioether groups, which can act as hydrogen bond acceptors or modulate the lipophilicity of the molecule.
The SNAr displacement of the chloro groups by oxygen or sulfur nucleophiles follows similar principles of regioselectivity as amination.
O-Functionalization: Reaction with alkoxides (e.g., sodium methoxide) or phenoxides results in the formation of ether linkages, yielding 4-alkoxy- or 4-aryloxy-substituted pyrimidines.
S-Functionalization: Thiolates, generated from thiols and a mild base, are potent nucleophiles that can displace the chlorine atoms to form thioethers. These reactions are often highly efficient. The synthesis of related dichloropyrimidines often starts from precursors like thiobarbituric acid, highlighting the importance of sulfur chemistry in this field. arkat-usa.org
These substitutions allow for fine-tuning of the electronic properties and metabolic stability of the final compounds.
Table 3: Introduction of Heteroatom Functionalities via SNAr
| Nucleophile | Reagent Example | Resulting Functional Group | Product Example (at C-4) |
| Oxygen | Sodium Methoxide (NaOMe) | Alkoxy (-OMe) | 2-Chloro-4-methoxy-5-methyl-6-phenylpyrimidine |
| Oxygen | Sodium Phenoxide (NaOPh) | Aryloxy (-OPh) | 2-Chloro-4-phenoxy-5-methyl-6-phenylpyrimidine |
| Sulfur | Sodium Thiophenolate (NaSPh) | Thioether (-SPh) | 2-Chloro-5-methyl-4-(phenylthio)-6-phenylpyrimidine |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 2-chloro-4-amino-5-methyl-6-phenylpyrimidine |
| 4-(Morpholin-4-yl)-2-chloro-5-methyl-6-phenylpyrimidine |
| N-Phenyl-2-chloro-5-methyl-6-phenylpyrimidin-4-amine |
| 2-Amino-4-chloro-5-methyl-6-phenylpyrimidine |
| 4-Aryl-2-chloro-5-methyl-6-phenylpyrimidine |
| 4-Alkyl-2-chloro-5-methyl-6-phenylpyrimidine |
| 2-Chloro-4-methoxy-5-methyl-6-phenylpyrimidine |
| 2-Chloro-4-phenoxy-5-methyl-6-phenylpyrimidine |
| 2-Chloro-5-methyl-4-(phenylthio)-6-phenylpyrimidine |
| Thiobarbituric acid |
Thiolation and Sulfonylation Reactions
The introduction of sulfur-containing functional groups onto the pyrimidine ring is a key strategy for creating derivatives with potential applications in medicinal chemistry and materials science.
Thiolation: The chloro-substituents of 2,4-dichloropyrimidines can be displaced by sulfur nucleophiles to yield thiolated products. A common method involves reaction with thiourea (B124793) followed by hydrolysis to form a pyrimidinethione. For instance, the synthesis of 6-phenyl-2,4-disubstituted pyrimidine-5-carbonitriles has been achieved through the condensation of benzaldehyde, ethyl cyanoacetate, and thiourea. researchgate.net This approach can be adapted to produce 2-thioxo-pyrimidine derivatives. Direct substitution with thiols or sodium hydrosulfide (B80085) can also be employed to introduce thioether or thiol functionalities, respectively. The thiol–ene "click" reaction offers another pathway, where an allyl-functionalized pyrimidine can be modified with various thiols under UV irradiation. nih.gov
Sulfonylation: The synthesis of pyrimidine sulfones can be achieved through several methods. A modern approach involves a photoredox/nickel dual-catalyzed sulfonylation reaction, which allows for the coupling of aryl halides with sulfinate salts under mild conditions. researchgate.net Alternatively, the reactivity of sulfonylated pyrimidines themselves provides insight into their synthesis and further functionalization. Studies on 2-(methylsulfonyl)-4-chloropyrimidine reveal that the sulfonyl group can be a leaving group, often displaced by nucleophiles like deprotonated anilines. wuxiapptec.com However, the regioselectivity of nucleophilic attack on a chloro-sulfonyl pyrimidine is complex; amines and Stille coupling reagents tend to react at the C4-chloro position, whereas alkoxides and formamide (B127407) anions selectively displace the C2-sulfonyl group. wuxiapptec.com This highlights the intricate electronic factors governing the reactivity of such scaffolds.
| Reaction Type | Reagents | Typical Product | Key Observation | Reference |
|---|---|---|---|---|
| Thiolation (via Thione) | 1. Thiourea 2. Hydrolysis | Pyrimidinethione | Classic method for introducing a C=S group. | researchgate.net |
| Sulfonylation | Sulfinate Salts, Photoredox/Ni Catalyst | Aryl/Alkyl Sulfonyl Pyrimidine | Modern, mild method with broad functional group tolerance. | researchgate.net |
| Sulfone Displacement | Alkoxides (e.g., NaOR) | 2-Alkoxy-4-chloropyrimidine | The sulfonyl group at C2 is selectively displaced over the C4-chloro group by alkoxides. | wuxiapptec.com |
Oxygen-Containing Functional Group Transformations (e.g., Etherification, Hydroxylation)
The conversion of chloro groups to oxygen-containing functionalities like hydroxyls or ethers is a cornerstone of pyrimidine chemistry.
Hydroxylation: The starting material for the synthesis of many 2,4-dichloropyrimidines is often the corresponding 2,4-dihydroxypyrimidine, commonly known as a uracil (B121893) derivative (e.g., 5-methyl-6-phenyluracil). researchgate.net The chlorination is typically achieved using reagents like phosphorus oxychloride (POCl₃) or a combination of thionyl chloride (SOCl₂) and bis(trichloromethyl) carbonate (BTC). chemicalbook.com Consequently, hydrolysis of the chloro groups on this compound, usually under acidic or basic conditions, can regenerate the hydroxyl functionalities, leading back to the uracil precursor.
Etherification: Ether linkages are commonly introduced via the Williamson ether synthesis, which in this context is an SNAr reaction between the dichloropyrimidine and an alkoxide (RO⁻). As with other nucleophiles, the reaction often proceeds with high regioselectivity. For many 2,4-dichloropyrimidine (B19661) systems, reaction with one equivalent of an alkoxide preferentially yields the 4-alkoxy-2-chloropyrimidine derivative. However, in substrates like 2-MeSO₂-4-chloropyrimidine, alkoxides surprisingly attack the C2 position. wuxiapptec.com This demonstrates that substituents on the pyrimidine ring can profoundly influence the reaction's regiochemical outcome.
| Transformation | Typical Reagents | Position Selectivity | Product Type | Reference |
|---|---|---|---|---|
| Chlorination (from Diol) | POCl₃ or SOCl₂/BTC | N/A | 2,4-Dichloropyrimidine | chemicalbook.com |
| Hydrolysis | H₃O⁺ or OH⁻ | C4 > C2 | Chlorohydroxypyrimidine / Pyrimidine-diol | guidechem.com |
| Etherification | NaOR / Alcohol, Base (e.g., DIPEA) | Generally C4 > C2 | 4-Alkoxy-2-chloropyrimidine | guidechem.com |
Multi-Step Synthesis of Complex Pyrimidine-Based Scaffolds
The this compound scaffold is an ideal platform for the multi-step synthesis of complex, highly functionalized molecules through controlled, sequential reactions.
Modular Approaches to Pyrimidine Heterocycles
A modular or building-block approach is highly effective for diversifying the pyrimidine core. This strategy relies on the differential reactivity of the C2 and C4 positions to install different substituents in a stepwise manner. Palladium-catalyzed cross-coupling reactions are particularly powerful in this regard.
The Suzuki-Miyaura coupling, which forms C-C bonds between the pyrimidine and aryl or heteroaryl boronic acids, is a prime example. For 2,4-dichloropyrimidine, the first Suzuki coupling occurs preferentially at the more reactive C4 position. nih.govbohrium.com After the first coupling, the electronic properties of the pyrimidine ring are altered, which can influence the conditions required for the second coupling at the C2 position. This sequential, regioselective approach allows for the synthesis of unsymmetrical 2,4-diarylpyrimidines from a single dichloropyrimidine intermediate. nih.gov An effective one-pot, regioselective double Suzuki coupling has also been developed, streamlining the synthesis of diarylated pyrimidines. nih.gov Similarly, the Sonogashira coupling can be used to introduce alkynyl groups, further expanding the molecular complexity. researchgate.net
| Step | Reactants | Catalyst/Base | Intermediate/Product | Reference |
|---|---|---|---|---|
| 1 (C4-Coupling) | 2,4-Dichloropyrimidine, Arylboronic Acid (1 eq.) | Pd(PPh₃)₄ / K₂CO₃ | 2-Chloro-4-arylpyrimidine | nih.gov |
| 2 (C2-Coupling) | 2-Chloro-4-arylpyrimidine, 2nd Arylboronic Acid (1 eq.) | Pd(PPh₃)₄ / K₂CO₃ (harsher conditions) | 2,4-Diarylpyrimidine | nih.gov |
Synthesis of Hybrid Molecules Incorporating this compound Scaffolds
The dichloropyrimidine core is an excellent linker for creating hybrid molecules, where the pyrimidine unit is covalently attached to other distinct chemical moieties, such as other heterocycles, natural products, or pharmacophores. This approach is widely used in drug discovery to combine the properties of different molecular classes.
For example, a concise synthetic route to medicinally relevant 4-aryl-5-pyrimidinylimidazoles has been developed starting from 2,4-dichloropyrimidine. researchgate.net The synthesis involves a sequential Sonogashira coupling and nucleophilic substitution, followed by oxidation and cyclocondensation to build the imidazole (B134444) ring onto the pyrimidine scaffold. Another study describes the synthesis of hybrid molecules combining artesunate, a derivative of the antimalarial natural product artemisinin, with synthetic 4-aryl-2-aminopyrimidines. bohrium.com In these hybrids, the pyrimidine acts as a central scaffold, modified at the C2 and C4 positions to link the two active domains. These examples underscore the utility of the this compound framework as a versatile building block for constructing complex and potentially bioactive hybrid structures.
Structure Activity Relationship Sar Studies of 2,4 Dichloro 5 Methyl 6 Phenylpyrimidine Derivatives in Biological Contexts in Vitro and in Silico Focus
Design and Synthesis of Analogue Libraries for SAR Elucidation
The exploration of the chemical space around the 2,4-dichloro-5-methyl-6-phenylpyrimidine core is a rational approach to discovering novel therapeutic agents. By creating libraries of related compounds, researchers can systematically investigate how specific structural changes influence biological activity, leading to the optimization of potency, selectivity, and pharmacokinetic properties.
The generation of analogue libraries hinges on the strategic and systematic modification of substituents at the four key positions of the pyrimidine (B1678525) ring. The dichlorinated nature of the parent compound is particularly advantageous for this purpose.
C-2 and C-4 Positions: The chlorine atoms at these positions are highly reactive towards nucleophilic substitution. This allows for the introduction of a wide array of moieties, including amines, alcohols, and thiols. For instance, in the development of kinase inhibitors, displacement of chlorine with various anilines is a common strategy. nih.gov Research on related 2,4-dichloro-6-methylpyrimidine derivatives has shown that substituting these positions can lead to potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) kinase. nih.gov Similarly, studies on 5-chloro-pyrimidine derivatives have involved altering substitutions at both the C-2 and C-4 positions to create potent dual inhibitors of cyclin-dependent kinases 6 and 9 (CDK6/9).
C-5 Position: The methyl group at the C-5 position can be modified to explore the impact of steric bulk and electronics in this region. Analogues could be synthesized where the methyl group is replaced with other alkyl groups, halogens, or hydrogen. This position is crucial for fine-tuning interactions within a target's binding pocket.
C-6 Position: The phenyl group at the C-6 position offers a broad canvas for modification. Substituents can be introduced onto the phenyl ring to alter its electronic properties and steric profile. Furthermore, the entire phenyl ring can be replaced with other aromatic or heteroaromatic systems. Synthetic methods like the Suzuki cross-coupling reaction are employed to introduce various arylboronic acids at chlorinated positions on the pyrimidine ring, demonstrating a viable route for modifying this position. researchgate.netresearchgate.net
Bioisosteric replacement is a key strategy in drug design to improve potency, selectivity, or metabolic stability. This involves substituting a functional group with another that has similar physical and chemical properties, leading to a similar biological response.
In the context of this compound derivatives, several bioisosteric replacements can be envisioned:
Phenyl Ring (C-6): The phenyl group could be replaced by other aromatic systems like thiophene, pyridine (B92270), or furan to explore different hydrophobic and hydrogen-bonding interactions.
Pyrimidine Core: The entire pyrimidine ring itself can be considered a scaffold that can be replaced by other heterocyclic systems. For example, studies have utilized a 2-quinolone core as a bioisosteric replacement for coumarin to develop new anticancer agents. nih.gov This scaffold-hopping approach can lead to novel intellectual property and potentially improved drug-like properties.
Chlorine Atoms (C-2, C-4): The chlorine atoms can be replaced with other halogens (e.g., Br, F) or bioisosteric groups like trifluoromethyl (CF₃), which can significantly alter the compound's electronic nature and binding capabilities. nih.gov
Correlation of Structural Features with In Vitro Biological Activities
The ultimate goal of synthesizing analogue libraries is to correlate specific structural features with observed biological effects. This is primarily achieved through a battery of in vitro assays that measure the compound's interaction with molecular targets and its effect on cellular processes.
Pyrimidine derivatives are well-known inhibitors of various enzymes, particularly kinases, which play a central role in cell signaling and are often dysregulated in diseases like cancer. SAR studies are crucial for optimizing the potency and selectivity of these inhibitors.
Kinase Inhibition: Derivatives of the pyrimidine scaffold have demonstrated potent inhibitory activity against a range of protein kinases. By systematically modifying the substituents, researchers have developed selective inhibitors for targets such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), EGFR, Fibroblast Growth Factor Receptor (FGFR), and Cyclin-Dependent Kinases (CDKs). nih.govnih.govnih.gov For example, a study on 2,4-dichloro-6-methylpyrimidine derivatives identified a compound (L-18) with strong inhibitory activity (81.9%) against a mutated form of EGFR (EGFRT790M/L858R), which is responsible for drug resistance in non-small cell lung cancer. nih.gov The strategic placement of substituents at the C-2 and C-4 positions is often key to achieving high potency and selectivity.
| Derivative Class | Target Kinase | Key Finding |
| N(4)-phenylsubstituted-pyrrolo[2,3-d]pyrimidines | VEGFR-2 | Modifications to the 4-anilino moiety led to compounds over 100-fold more potent than the standard. nih.gov |
| 2,4-dichloro-6-methylpyrimidines | EGFRT790M/L858R | Compound L-18 showed 81.9% inhibitory activity and high selectivity. nih.gov |
| 5-Chloro-diaminopyrimidines | CDK6 / CDK9 | Altering C-2 and C-4 substitutions yielded potent dual inhibitors. |
| N-aryl-N'-pyrimidin-4-yl ureas | FGFR1, 2, 3 | Rational design of the aryl ring substitution pattern afforded potent and selective inhibitors. nih.gov |
Beyond enzyme inhibition, pyrimidine derivatives can be designed to bind to specific receptors. In vitro binding assays are used to quantify the affinity of a ligand for its target receptor. SAR studies in this area focus on identifying the key chemical features that govern binding affinity and selectivity. For example, the development of selective androgen receptor antagonists involved the synthesis of 5,6-dichloro-benzimidazole derivatives, where SAR studies revealed that a trifluoromethyl group significantly enhanced antagonist activity. nih.gov Similarly, pyrimidine-related structures have been optimized to act as potent and selective inhibitors for the fibroblast growth factor receptor family. nih.gov The synthesis of new pyrimidine derivatives via Suzuki cross-coupling reactions represents a powerful method to generate diverse structures for screening against various receptors. researchgate.net
The functional consequence of enzyme inhibition or receptor binding is often assessed by measuring the effect of the compounds on cellular processes. For anticancer drug development, in vitro cell-based assays are fundamental.
Antiproliferative Activity: The most common assay measures a compound's ability to inhibit the growth of cancer cell lines. The potency is typically expressed as an IC₅₀ value, which is the concentration required to inhibit cell growth by 50%. Research on 2,4-dichloro-6-methylpyrimidine derivatives showed that the lead compound, L-18, exhibited a strong antiproliferative effect against the H1975 lung cancer cell line with an IC₅₀ of 0.65 µM, while showing no toxicity to normal cells. nih.gov
Induction of Apoptosis and Cell Cycle Arrest: Mechanistic studies often investigate whether growth inhibition is due to programmed cell death (apoptosis) or an arrest of the cell cycle. The same compound, L-18, was found to induce apoptosis and cause a cell-cycle-blocking effect in a dose-dependent manner. nih.gov Other studies on different heterocyclic scaffolds have also shown the ability of novel compounds to induce G2/M phase cell cycle arrest. mdpi.com
Inhibition of Cell Migration and Invasion: For potential anti-metastatic agents, assays can measure the ability of a compound to prevent cancer cells from migrating or invading through a simulated tissue matrix. The pyrimidine derivative L-18 was also shown to inhibit the migration and invasion of H1975 cells in a dose-dependent fashion. nih.gov
| Compound Class | Cell Line | Biological Effect | IC₅₀ Value (µM) |
| 2,4-dichloro-6-methylpyrimidine derivative (L-18) | H1975 (Lung Cancer) | Antiproliferative activity, apoptosis induction, cell migration inhibition. nih.gov | 0.65 ± 0.06 |
| 2,4-dichloro-6-methylpyrimidine derivative (L-18) | LO-2 (Normal Liver) | No toxicity observed. nih.gov | > 40 |
Mechanistic Insights from SAR Analysis
Structure-Activity Relationship (SAR) analysis provides critical insights into how the chemical structure of a molecule influences its biological activity. For derivatives of this compound, SAR studies have been instrumental in identifying the key structural features required for interaction with biological targets and in understanding the mechanistic basis of their in vitro activity.
Elucidation of Key Pharmacophoric Elements
A pharmacophore is the specific three-dimensional arrangement of chemical features that a molecule must possess to exert a particular biological effect. For pyrimidine derivatives, the core ring system is a privileged scaffold that can be decorated with various substituents to interact with diverse biological targets. nih.gov SAR studies on related phenylpyrimidine series have identified several crucial pharmacophoric elements:
The Pyrimidine Core: The pyrimidine ring itself serves as a central scaffold. The nitrogen atoms within the ring are often key hydrogen bond acceptors, anchoring the molecule within the binding site of a target protein. researchgate.net
Substituents at C2 and C4: The chlorine atoms at the C2 and C4 positions of the this compound scaffold are reactive sites suitable for nucleophilic substitution. acs.org Modifications at these positions with different amine-containing groups or other heteroaromatic fragments are critical for modulating potency and selectivity. For instance, in studies of microtubule-active phenylpyrimidines, a nitrogen-containing heteroaromatic fragment linked at the C2 position was found to be essential for anti-mitotic activity. nih.gov
The Phenyl Ring at C6: The phenyl group at the C6 position is a significant feature, often involved in hydrophobic or pi-stacking interactions within the target's binding pocket. The substitution pattern on this ring can drastically alter activity. For example, in a series of antitubercular pyrimidinones derived from 2,4-dichloro-6-phenylpyrimidine, replacing the phenyl ring with pyridine rings improved solubility, although with some impact on activity. acs.org Specifically, a 4-pyridyl ring was more potent than a 3-pyridyl ring, suggesting a key hydrogen bonding interaction through the 4-pyridine nitrogen. acs.org
The Methyl Group at C5: The small methyl group at the C5 position can influence the molecule's conformation and its fit within a binding site. While less frequently modified, its presence can be important for optimizing steric interactions.
Pharmacophore models derived from computational studies on similar pyrimidine derivatives often highlight a combination of hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings as essential for activity. tandfonline.com
Understanding Structure-Mechanism Relationships for In Vitro Activity
By systematically modifying the this compound scaffold and evaluating the resulting analogs in in vitro assays, researchers can establish clear relationships between specific structural changes and biological outcomes.
For example, in the development of selective inhibitors for Epidermal Growth Factor Receptor (EGFR) mutants, a series of derivatives based on a 2,4-dichloro-6-methylpyrimidine scaffold were synthesized. nih.gov The chlorine at the C4 position was replaced with an aniline moiety, a common strategy in kinase inhibitor design. The SAR study revealed several key findings:
C4-Aniline Linkage: The presence of an aniline group at the C4 position was crucial for activity.
Substituents on the Aniline Ring: The type and position of substituents on the aniline ring significantly impacted inhibitory activity against the target kinase.
C2-Substituent: Modifications at the C2 position were also explored to optimize interactions with the protein.
A study on antitubercular pyrimidinones, which used 2,4-dichloro-6-phenylpyrimidine as a starting material, demonstrated how substitutions influence activity against Mycobacterium tuberculosis (Mtb). acs.org The C4-chloro was substituted with a pyrazole (B372694) ring, and the C2-chloro was hydrolyzed to a carbonyl group. Further modifications at the C6-phenyl position showed that polar substitutions at the para-position were well-tolerated and could enhance properties like solubility. acs.org
The following table summarizes representative SAR data from a study on antitubercular 2-pyrazolylpyrimidinones derived from 2,4-dichloro-6-phenylpyrimidine, illustrating the effect of modifying the C6-phenyl ring.
| Compound | R1 Group (at C6) | Mtb MIC (μM) | CHO IC50 (μM) |
|---|---|---|---|
| 1 | Phenyl | 3.13 | >50 |
| 19 | 4-Fluorophenyl | 3.13 | >50 |
| 20 | 4-Pyridyl | 9 | >50 |
| 21 | 3-Pyridyl | 50 | >50 |
Data sourced from research on antitubercular pyrimidinones. acs.org Mtb MIC represents the minimum inhibitory concentration against Mycobacterium tuberculosis. CHO IC50 represents the concentration causing 50% inhibition of Chinese Hamster Ovary cell growth, a measure of cytotoxicity.
This data indicates that while a 4-fluorophenyl substitution at C6 maintains potency, replacing the phenyl with a pyridyl ring affects activity, with the 4-pyridyl analog being more potent than the 3-pyridyl analog. acs.org Such findings are crucial for understanding the electronic and steric requirements of the target's binding site and for guiding the design of more effective molecules.
Computational Chemistry in SAR Studies
Computational chemistry is an indispensable tool in modern drug discovery, providing powerful methods to investigate SAR, rationalize experimental findings, and guide the design of new molecules. For derivatives of this compound, computational approaches are used to model interactions with biological targets, predict activity, and explore novel chemical space.
Molecular Docking and Molecular Dynamics Simulations
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger target molecule, such as a protein. nih.govmdpi.com This method is widely used to understand the binding mode of pyrimidine derivatives and to explain observed SAR trends at an atomic level. For instance, in a study of 2,4-dichloro-6-methylpyrimidine derivatives as EGFR inhibitors, molecular docking was used to simulate how the compounds fit into the ATP-binding site of the EGFR T790M/L858R mutant. nih.gov The simulations revealed that a promising compound, L-18, formed key hydrogen bonds and hydrophobic interactions with amino acid residues in the kinase domain, rationalizing its high inhibitory activity. nih.gov
Molecular dynamics (MD) simulations provide further insight by modeling the movement of atoms and molecules over time. tandfonline.com An MD simulation of a ligand-protein complex can assess the stability of the binding pose predicted by docking and reveal conformational changes in both the ligand and the protein upon binding. These simulations help confirm that the key interactions identified in docking are maintained over time, providing a more dynamic and realistic picture of the binding event. tandfonline.com
Quantitative Structure-Activity Relationships (QSAR) Modeling
QSAR is a computational methodology that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.govresearchgate.net QSAR models are built by calculating a set of molecular descriptors (which quantify physicochemical properties like lipophilicity, electronics, and size) for each compound and then using statistical methods to correlate these descriptors with the observed in vitro activity. journalwjbphs.com
Commonly used statistical methods include:
Multiple Linear Regression (MLR): Creates a linear equation to model the relationship. tandfonline.comnih.gov
Artificial Neural Networks (ANN): A non-linear method that can capture more complex relationships between structure and activity. tandfonline.comnih.gov
For pyrimidine derivatives, QSAR studies have been successfully used to develop predictive models for various activities, including anticancer, antiviral, and antimalarial effects. nih.govjournalwjbphs.com A typical QSAR study involves dividing a dataset of compounds into a training set (to build the model) and a test set (to validate its predictive power). nih.gov The resulting QSAR equation can highlight which molecular properties are most important for activity, providing valuable guidance for designing new derivatives. For instance, a model might indicate that increasing hydrophobicity or the presence of an aromatic group is positively correlated with inhibitory activity, while increasing molecular surface area has a negative effect. tandfonline.com
The following table shows an example of statistical parameters used to evaluate the performance of QSAR models developed for pyrimidine derivatives acting as VEGFR-2 inhibitors.
| Model | R² (Training Set) | Q² (Cross-Validation) | RMSE (Training Set) |
|---|---|---|---|
| MLR | 0.889 | 0.845 | 0.245 |
| ANN | 0.998 | 0.995 | 0.033 |
Data adapted from a QSAR study on pyrimidine derivatives. nih.gov R² (coefficient of determination) and Q² (cross-validated R²) measure the predictive ability of the model, with values closer to 1 being better. RMSE (Root Mean Square Error) indicates the deviation between predicted and actual values.
These statistics show that both the MLR and ANN models have good predictive power, with the non-linear ANN model showing a slightly better performance. nih.gov
De Novo Design and Virtual Screening of Derivatives
Computational methods also enable the exploration of novel chemical structures.
Virtual Screening: This technique involves computationally screening large libraries of virtual compounds against a specific biological target to identify those with a high probability of being active. researchgate.netnih.gov Docking-based virtual screening evaluates how well each molecule in a database fits into the target's binding site. This approach allows researchers to prioritize a smaller, more manageable number of compounds for synthesis and in vitro testing, saving significant time and resources. mdpi.com
De Novo Design: This method uses algorithms to design novel molecules from scratch. By considering the structural constraints and desired interaction points of a target's binding site, these programs can generate new chemical scaffolds and substitution patterns that are predicted to have high affinity and selectivity.
These computational strategies, combined with SAR analysis and traditional synthesis, create a powerful, iterative cycle for drug discovery. Insights from in vitro testing refine the computational models, which in turn provide more accurate predictions and innovative ideas for the next generation of this compound derivatives.
Spectroscopic and Analytical Characterization Techniques for 2,4 Dichloro 5 Methyl 6 Phenylpyrimidine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the structure of organic molecules by providing detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon (¹³C).
¹H NMR for Proton Environment Analysis
Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. In the structure of 2,4-dichloro-5-methyl-6-phenylpyrimidine, three distinct proton environments are expected: the methyl group protons, the phenyl group protons, and the single proton on the pyrimidine (B1678525) ring.
The methyl (CH₃) protons at the 5-position are expected to produce a singlet in the aliphatic region of the spectrum, typically around δ 2.0-2.5 ppm. The phenyl group protons would appear in the aromatic region (δ 7.0-8.0 ppm) as a multiplet, reflecting the different electronic environments of the ortho, meta, and para protons. The single proton at the 6-position of the pyrimidine ring is anticipated to be the most deshielded due to the influence of the adjacent nitrogen atoms and the phenyl ring, likely appearing at a chemical shift greater than 8.0 ppm. For instance, in the related compound 2,4-dichloro-6-methylpyrimidine, the pyrimidine proton is observed at a specific chemical shift that helps in confirming the ring structure. mdpi.com Similarly, studies on other pyrimidine derivatives show that quaternization of a nitrogen atom in the pyrimidine ring leads to a significant downfield shift of the adjacent protons. researchgate.net
Predicted ¹H NMR Data for this compound
| Functional Group | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| Methyl (CH₃) | 2.2–2.4 | Singlet | 3H |
| Phenyl (C₆H₅) | 7.3–7.8 | Multiplet | 5H |
Note: The initial structural assumption included a proton at C6. However, with a phenyl group at C6, there is no proton on the pyrimidine ring itself. The table reflects the protons from the methyl and phenyl substituents.
¹³C NMR for Carbon Skeleton Elucidation
Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number of non-equivalent carbon atoms in a molecule and provides information about their chemical environment. For this compound, a total of 11 distinct carbon signals are expected in the ¹³C NMR spectrum, corresponding to the 11 carbon atoms in the molecule, assuming the phenyl ring carbons are all non-equivalent.
The carbon of the methyl group is expected to appear in the upfield region of the spectrum (δ 15-25 ppm). The carbons of the pyrimidine ring will be significantly downfield due to the presence of electronegative nitrogen and chlorine atoms. Specifically, the carbons bonded to chlorine (C2 and C4) will be highly deshielded. The carbons of the phenyl ring will resonate in the typical aromatic region (δ 120-140 ppm), with the carbon attached to the pyrimidine ring (ipso-carbon) appearing at a distinct chemical shift. Data from related structures like 2,4-dichloropyrimidine (B19661) and 5-amino-4,6-dichloro-2-methylpyrimidine (B1270343) can provide reference ranges for the chemical shifts of carbons in the dichloropyrimidine core. spectrabase.com
Predicted ¹³C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-CH₃ | 15–25 |
| C5 | 115–125 |
| Phenyl C (ortho, meta, para) | 125–135 |
| Phenyl C (ipso) | 135–145 |
| C6 | 150–160 |
2D NMR Techniques (e.g., COSY, HMQC, HMBC) for Structural Assignment
Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by establishing correlations between different nuclei. mdpi.comnih.gov
COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) couplings. For this compound, COSY would show correlations between the protons within the phenyl ring, helping to assign their specific positions (ortho, meta, para). No correlation would be expected for the singlet methyl protons. acs.org
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded carbon and proton atoms. It would definitively link the methyl proton signal to its corresponding carbon signal and each phenyl proton signal to its respective carbon. mdpi.com
HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals longer-range couplings (typically 2-3 bonds) between carbon and proton atoms. HMBC is particularly powerful for connecting different parts of the molecule. For instance, it would show correlations between the methyl protons and carbons C5 and C6 of the pyrimidine ring, and between the ortho-protons of the phenyl ring and the C6 carbon of the pyrimidine ring. These correlations are essential for confirming the substitution pattern on the pyrimidine ring. mdpi.com
Expected Key 2D NMR Correlations
| Experiment | Correlated Nuclei | Structural Information Confirmed |
|---|---|---|
| COSY | Phenyl H (ortho) ↔ Phenyl H (meta) | Connectivity within the phenyl ring |
| HMQC/HSQC | -CH₃ (¹H) ↔ -CH₃ (¹³C) | Assignment of the methyl group |
| Phenyl H ↔ Phenyl C | Assignment of phenyl protons to their carbons | |
| HMBC | -CH₃ (¹H) ↔ C5, C6 | Position of the methyl group relative to C6 |
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the molecular weight of the parent ion, allowing for the determination of its elemental formula. For this compound, HRMS would be used to confirm the molecular formula C₁₁H₈Cl₂N₂. The calculated exact mass would be compared to the experimentally measured mass. The presence of two chlorine atoms would result in a characteristic isotopic pattern for the molecular ion peak (M+, M+2, M+4) due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes. nih.gov
Molecular Formula and Exact Mass
| Compound Name | Molecular Formula | Calculated Exact Mass (m/z) |
|---|
Fragmentation Pattern Analysis for Structural Elucidation
In mass spectrometry, the molecular ion can fragment into smaller, charged species. The pattern of these fragments provides a fingerprint that can be used to elucidate the structure of the molecule. chemguide.co.uk The fragmentation of halogenated pyrimidines is influenced by the site of halogenation. nih.gov
For this compound, several key fragmentation pathways can be predicted:
Loss of a chlorine atom: A prominent peak corresponding to the loss of a Cl radical ([M-Cl]⁺) would be expected.
Loss of a methyl group: Fragmentation could involve the loss of the methyl radical ([M-CH₃]⁺).
Cleavage of the phenyl group: A fragment corresponding to the phenyl cation (C₆H₅⁺) at m/z 77 is likely.
Loss of HCl: The elimination of a molecule of hydrogen chloride is another possible fragmentation pathway.
The relative abundance of these fragment ions helps to piece together the molecular structure. The fragmentation of halogenated phenyl-containing compounds often shows characteristic losses related to the halogen and the phenyl ring. researchgate.netlibretexts.org
Predicted Mass Spectrometry Fragments
| Fragment Ion | Proposed Structure | Predicted m/z |
|---|---|---|
| [M]⁺ | [C₁₁H₈Cl₂N₂]⁺ | 238 |
| [M-Cl]⁺ | [C₁₁H₈ClN₂]⁺ | 203 |
| [M-CH₃]⁺ | [C₁₀H₅Cl₂N₂]⁺ | 223 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, such as stretching and bending of chemical bonds. Each type of bond and functional group absorbs IR radiation at a characteristic frequency, providing a unique "fingerprint" of the molecule.
For this compound, the IR spectrum is expected to exhibit a series of absorption bands corresponding to its distinct structural components: the pyrimidine ring, the phenyl group, the chloro substituents, and the methyl group. Based on data for related pyrimidine and aromatic compounds, the characteristic vibrational frequencies can be predicted. nih.govmdpi.comcore.ac.ukmdpi.commsu.educore.ac.ukresearchgate.net
Key expected absorption regions include:
Aromatic C-H Stretching: The phenyl and pyrimidine rings contain C-H bonds which typically show stretching vibrations in the region of 3100-3000 cm⁻¹.
C-H Stretching (Aliphatic): The methyl group (CH₃) attached to the pyrimidine ring will exhibit symmetric and asymmetric stretching vibrations, generally found in the 2960–2850 cm⁻¹ range. mdpi.com
C=C and C=N Stretching: The stretching vibrations of the C=C bonds within the phenyl ring and the C=C and C=N bonds of the pyrimidine ring are expected to appear in the 1600–1400 cm⁻¹ region. These bands are often complex due to resonance within the aromatic systems. For substituted pyrimidines, bands around 1570–1596 cm⁻¹ (C=C) and 1525–1575 cm⁻¹ (C=N) are characteristic.
C-Cl Stretching: The carbon-chlorine bonds (C-Cl) are expected to show strong absorption bands in the fingerprint region, typically around 800-600 cm⁻¹. For dichloropyrimidines, these bands provide strong evidence for the presence of the chloro substituents.
In-plane and Out-of-plane Bending: The C-H in-plane and out-of-plane bending vibrations for the substituted aromatic rings occur at lower frequencies, contributing to the complex pattern in the fingerprint region below 1000 cm⁻¹.
A theoretical investigation of similar dichloronitrophenol has shown good agreement between experimentally observed frequencies and those calculated using Density Functional Theory (DFT), a common approach to supplement experimental IR data. nih.gov
Table 1: Predicted Infrared Absorption Bands for this compound
| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) |
| Aromatic C-H Stretch | Phenyl & Pyrimidine Ring | 3100 - 3000 |
| Aliphatic C-H Stretch | Methyl Group (-CH₃) | 2960 - 2850 |
| C=C and C=N Stretch | Aromatic Rings | 1600 - 1400 |
| C-Cl Stretch | Chloro Substituents | 800 - 600 |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are essential for a complete understanding of the molecule's structure.
Similarly, the crystal structure of 4-chloro-6-phenylpyrimidine (B189524) has been reported. researchgate.net The study of a palladium complex containing a phenyl-substituted triazole ring also provides comparative data on the spatial arrangement of phenyl groups in heterocyclic systems. researchgate.net The analysis of 4′-phenyl-1′,4′-dihydro-2,2′:6′,2″-terpyridine, an intermediate in the synthesis of phenylterpyridine, shows the non-planar nature of the dihydropyridine (B1217469) ring, which contrasts with the expected planarity of the aromatic pyrimidine ring in the title compound. mdpi.com
Based on these related structures, it is anticipated that the pyrimidine ring in this compound will be essentially planar. The phenyl group will be twisted out of the plane of the pyrimidine ring to some degree due to steric hindrance with the adjacent substituents. The solid-state structure will likely be stabilized by intermolecular interactions such as π-π stacking between the aromatic rings and weaker C-H···N or C-H···Cl hydrogen bonds.
A study on a synthesized 3-phenyl-1,2,4-triazolo[3,4-h]-13,4-thiaza-11-crown-4 macrocycle confirmed its structure via single-crystal X-ray diffraction, demonstrating the power of this technique in elucidating complex molecular architectures. mdpi.com
Table 2: Crystallographic Data for the Related Compound 2,4-Dichloropyrimidine
| Parameter | Value | Reference |
| Chemical Formula | C₄H₂Cl₂N₂ | nih.gov |
| Crystal System | Monoclinic | nih.gov |
| Space Group | P2₁/c | nih.gov |
| a (Å) | 7.5090 (15) | nih.gov |
| b (Å) | 10.776 (2) | nih.gov |
| c (Å) | 7.1980 (14) | nih.gov |
| β (°) | 92.92 (3) | nih.gov |
| Volume (ų) | 581.7 (2) | nih.gov |
| Z | 4 | nih.gov |
Chromatographic Methods for Purity Assessment and Separation
Chromatographic techniques are indispensable for the separation, purification, and assessment of purity of this compound and its derivatives. Thin Layer Chromatography (TLC) is typically used for rapid, qualitative monitoring of reactions, while High-Performance Liquid Chromatography (HPLC) is employed for high-resolution separation and quantitative analysis.
Thin Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used to monitor the progress of chemical reactions and to get a preliminary assessment of the purity of a sample. sigmaaldrich.com The separation is based on the differential partitioning of the components of a mixture between a stationary phase (typically silica (B1680970) gel coated on a plate) and a liquid mobile phase (the eluent). sigmaaldrich.com
For pyrimidine derivatives, silica gel is a common stationary phase. The choice of the mobile phase is critical and is determined by the polarity of the compounds to be separated. A common strategy involves using a mixture of a non-polar solvent (like heptane (B126788) or hexane) and a more polar solvent (like ethyl acetate (B1210297) or chloroform). By varying the ratio of these solvents, the retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, can be optimized.
In the synthesis of aryl-substituted pyrimidines, TLC is used to estimate the conversion of starting materials. nih.gov For the separation of polyamines on silica gel, various solvent systems have been explored, with the mobility of the compounds being highly dependent on the mobile phase composition. researchgate.net A study on the separation of sugars on silica gel HPTLC plates also highlights the influence of the mobile phase on Rf values. researchgate.net
For a compound like this compound, a suitable starting eluent system for TLC on silica gel plates would be a mixture of heptane and ethyl acetate. The optimal ratio would be determined experimentally to achieve an Rf value ideally between 0.3 and 0.7 for clear separation and visualization. Visualization of the spots on the TLC plate can be achieved under UV light (at 254 nm), as the aromatic rings will absorb UV radiation.
Table 3: Potential TLC Solvent Systems for Pyrimidine Derivatives
| Stationary Phase | Mobile Phase System (v/v) | Application |
| Silica Gel | Heptane / Ethyl Acetate | General separation of moderately polar organic compounds |
| Silica Gel | Chloroform / Methanol | Separation of more polar pyrimidine derivatives |
| C18-Reversed Phase | Acetonitrile (B52724) / Water | Separation of a range of pyrimidine bases and nucleosides |
High-Performance Liquid Chromatography (HPLC) is a premier analytical technique for the separation, identification, and quantification of chemical compounds. Due to its high resolution and sensitivity, it is the preferred method for determining the purity of this compound and for analyzing complex mixtures containing its derivatives.
The most common mode of HPLC for this class of compounds is reversed-phase HPLC (RP-HPLC). nih.govwikipedia.org In RP-HPLC, the stationary phase is non-polar (e.g., octadecylsilane (B103800) or C18 bonded to silica particles), and the mobile phase is a polar solvent mixture, typically consisting of water and a miscible organic solvent like acetonitrile or methanol. wikipedia.orgmdpi.com
The retention of a compound in RP-HPLC is primarily governed by its hydrophobicity; more non-polar compounds interact more strongly with the stationary phase and thus have longer retention times. The composition of the mobile phase is a critical parameter for controlling the separation. Increasing the proportion of the organic solvent in the mobile phase decreases the retention times of the analytes. chromatographyonline.com The addition of acids, such as formic acid or phosphoric acid, to the mobile phase is common to ensure that ionizable compounds are in a single protonation state, leading to sharper and more symmetrical peaks. chromatographyonline.comsielc.comchromatographyonline.com
An established HPLC method for the closely related compound, 4,6-dichloro-2-methylthio-5-phenylpyrimidine, utilizes a Newcrom R1 reverse-phase column with a mobile phase of acetonitrile, water, and phosphoric acid. sielc.com A similar system would be a suitable starting point for developing a method for this compound. A C18 column with a gradient or isocratic elution using a buffered water/acetonitrile mobile phase and UV detection at a wavelength where the aromatic system shows strong absorbance (e.g., around 254 nm) would be appropriate. A method for a genotoxic impurity in ticagrelor, which also has a dichloropyrimidine structure, employed an ACQUITY UPLC BEH C18 column with a mobile phase of 0.1% formic acid in water and acetonitrile. researchgate.net
Table 4: Representative HPLC Conditions for the Analysis of Dichloropyrimidine Derivatives
| Parameter | Condition |
| Column | C18-bonded silica (Reversed-Phase) |
| Mobile Phase A | Water with 0.1% Formic or Phosphoric Acid |
| Mobile Phase B | Acetonitrile or Methanol |
| Elution Mode | Isocratic or Gradient |
| Detection | UV-Vis at ~254 nm |
Potential Applications and Broader Scientific Impact of 2,4 Dichloro 5 Methyl 6 Phenylpyrimidine Chemistry Non Clinical
Role as Versatile Synthetic Intermediates
The reactivity of the two chlorine atoms on the pyrimidine (B1678525) ring, which can be selectively addressed, makes 2,4-dichloropyrimidine (B19661) derivatives invaluable intermediates in the synthesis of a wide array of more complex molecules. The C4 position is generally more reactive towards nucleophilic substitution than the C2 position, a characteristic that allows for sequential and controlled functionalization. acs.orgresearchgate.net
The pyrimidine scaffold is a well-established pharmacophore in the agrochemical sector, particularly in the development of herbicides. nih.govorientjchem.org Dichloropyrimidine derivatives serve as key building blocks for the synthesis of potent herbicidal agents. The mechanism of action for many pyrimidine-based herbicides involves the inhibition of essential plant enzymes, such as acetohydroxyacid synthase (AHAS) or dihydroorotate dehydrogenase (DHODH), which are crucial for amino acid and pyrimidine biosynthesis, respectively. pnas.orgnih.govacs.org
The synthesis of these agrochemicals often involves the nucleophilic displacement of one or both chlorine atoms of the dichloropyrimidine core with various amines, alcohols, or thiols to introduce the desired functionalities for biological activity. The ability to fine-tune the substituents on the pyrimidine ring allows for the optimization of herbicidal potency and crop selectivity. tandfonline.comnih.gov For instance, a series of pyrimidine-biphenyl hybrids have been designed and synthesized as novel AHAS inhibitors, demonstrating excellent post-emergence herbicidal activity and a broad spectrum of weed control. acs.org
Table 1: Examples of Herbicidal Pyrimidine Derivatives and their Activity
| Compound Type | Target Weeds | Mechanism of Action |
|---|---|---|
| Pyrimidine-Thiourea Derivatives | Digitaria adscendens, Amaranthus retroflexus | AHAS Inhibition |
| Pyrido[2,3-d]pyrimidine Derivatives | Agrostis stolonifera | Protoporphyrinogen Oxidase Inhibition |
| Pyrimidine-Biphenyl Hybrids | Descurainia sophia, Ammannia arenaria | AHAS Inhibition |
This table is generated based on data from multiple sources. nih.govacs.orgnih.gov
The unique electronic properties of the pyrimidine ring, characterized by its electron-deficient nature, make it an attractive component in the design of advanced materials. nbinno.com Dichloropyrimidine derivatives can be incorporated into polymers, dyes, and other functional materials, imparting specific optical, electronic, or thermal properties. nbinno.comresearchgate.net
For example, pyrimidine-containing dyes have been synthesized and investigated as photosensitizers in dye-sensitized solar cells (DSSCs). researchgate.net The pyrimidine moiety can act as an electron-withdrawing anchoring group, facilitating the injection of electrons into the semiconductor material of the solar cell. researchgate.net Additionally, pyrimidine derivatives have been used in the synthesis of azo dyes for coloring polyester fabrics, with some of these dyes also exhibiting potential antibacterial properties.
Contributions to Methodological Advancements in Organic Synthesis
The study of the reactivity of dichloropyrimidines has been a fertile ground for the development of new synthetic methods, particularly in the realm of metal-catalyzed cross-coupling reactions.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. nih.govlibretexts.orgnobelprize.org Dichloropyrimidines are excellent substrates for these reactions due to the high reactivity of the chloro substituents. acs.org Research in this area has led to the development of highly efficient and regioselective catalytic systems for the functionalization of the pyrimidine core.
For instance, the regioselectivity of Suzuki couplings of 2,4-dichloropyrimidines can be controlled to favor substitution at the C4 position. nih.govmdpi.com The development of specific palladium catalysts and ligands has been crucial in achieving high selectivity and yields in these transformations. nih.govacs.org Microwave-assisted Suzuki couplings have also been developed, offering a rapid and efficient method for the synthesis of C4-substituted pyrimidines with very low catalyst loadings. mdpi.com
Table 2: Catalytic Systems for Cross-Coupling of Dichloropyrimidines
| Reaction Type | Catalyst | Key Features |
|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄ | Regioselective C4-arylation |
| Suzuki Coupling | Palladium / N-heterocyclic carbene | High C4-selectivity at room temperature |
| C-S Cross-Coupling | Pd(II) / N-heterocyclic carbene | Unique C2-selectivity |
This table is generated based on data from multiple sources. mdpi.comnih.govacs.org
Beyond cross-coupling reactions, the unique reactivity of dichloropyrimidines has enabled the exploration of novel reaction pathways. For example, intramolecular SNAr (nucleophilic aromatic substitution) reactions of substituted aminopyrimidines have been shown to lead to the formation of fused heterocyclic systems. nih.gov This provides a powerful strategy for the synthesis of complex, polycyclic molecules from simple pyrimidine precursors.
More recently, a "deconstruction-reconstruction" strategy has been developed for the diversification of pyrimidines. nih.govacs.orgacs.org In this approach, the pyrimidine ring is opened to form a vinamidinium salt intermediate, which can then be recyclized with different reagents to generate a wide variety of other heterocyclic structures or isotopically labeled pyrimidines. nih.govacs.orgacs.org This innovative methodology allows for the late-stage modification of complex molecules containing a pyrimidine core. Furthermore, direct C-H functionalization of pyrimidines has emerged as a powerful tool for the introduction of new substituents without the need for pre-installed leaving groups. thieme-connect.de
General Impact on Heterocyclic Chemistry Research
The chemistry of 2,4-dichloropyrimidine and its derivatives has had a significant and broad impact on the field of heterocyclic chemistry. nbinno.com These compounds are not merely synthetic intermediates but are also platforms for the discovery and development of new chemical reactions and concepts. The predictable yet tunable reactivity of the dichloropyrimidine scaffold has made it a model system for studying fundamental principles of aromatic substitution and catalysis.
The vast body of research on the synthesis and reactions of substituted pyrimidines has enriched the toolbox of synthetic chemists, enabling the construction of a diverse array of heterocyclic compounds with important applications in medicine, agriculture, and materials science. nbinno.comgrowingscience.com The continued exploration of pyrimidine chemistry promises to yield further innovations in synthetic methodology and the development of novel functional molecules.
Expansion of Pyrimidine Chemistry Knowledge Base
The study of 2,4-dichloro-5-methyl-6-phenylpyrimidine and its analogs significantly contributes to the broader understanding of pyrimidine chemistry. Pyrimidines are essential heterocyclic motifs present in numerous biologically active compounds, including nucleic acids and various pharmaceuticals. acs.org The functionalization of the pyrimidine core, particularly through nucleophilic aromatic substitution (SNAr) of halogenated precursors like 2,4-dichloropyrimidines, is a cornerstone of synthetic medicinal chemistry. wuxiapptec.comwuxiapptec.com
Research into the reactivity of dichloropyrimidines has revealed intricate details about the electronic and steric factors governing their chemical behavior. While it is generally observed that the C4 position of the pyrimidine ring is more susceptible to nucleophilic attack than the C2 position, this selectivity is not absolute. acs.orgwuxiapptec.com The presence of various substituents on the pyrimidine ring can dramatically alter this preference, leading to either enhanced C4 selectivity, a mixture of C2 and C4 substituted products, or even a complete reversal of selectivity in favor of the C2 position. wuxiapptec.comwuxiapptec.com
For instance, the introduction of an electron-donating group at the C6 position can lead to a preferential SNAr reaction at the C2 position. wuxiapptec.com Conversely, an electron-withdrawing group at the C5 position typically directs substitution to the C4 position. nih.govacs.org These empirical observations, supported by computational quantum mechanics (QM) analyses of Lowest Unoccupied Molecular Orbital (LUMO) distributions, have expanded the predictive power of chemists. wuxiapptec.com Understanding these nuanced relationships allows for the rational design of synthetic routes to novel and complex pyrimidine derivatives that would otherwise be difficult to access. This knowledge base is crucial for the development of new compounds with potential applications in materials science and as intermediates in the synthesis of complex organic molecules.
Principles of Reactivity and Selectivity in Halogenated Heterocycles
The chemistry of this compound serves as an excellent case study for the principles of reactivity and selectivity in halogenated heterocycles. The pyrimidine ring is inherently electron-deficient, which facilitates nucleophilic aromatic substitution (SNAr) reactions. acs.org In 2,4-dichloropyrimidines, the two chlorine atoms are the leaving groups, and their relative reactivity is dictated by the electronic properties of the pyrimidine ring, which are in turn influenced by the substituents at other positions.
The general order of reactivity for halogen positions on the pyrimidine ring is C4(6) > C2 >> C5. acs.org This preference for C4 substitution is often explained by the stability of the Meisenheimer intermediate, a resonance-stabilized carbanion formed during the reaction. acs.orgstackexchange.com The negative charge of this intermediate can be delocalized onto the nitrogen atoms of the pyrimidine ring.
However, the regioselectivity of SNAr reactions on 2,4-dichloropyrimidines is highly sensitive to a variety of factors:
Electronic Effects of Substituents: Electron-donating groups (e.g., -OMe, -NHMe) at the C6 position can increase the electron density at C2, making it more susceptible to nucleophilic attack and altering the LUMO distribution to favor C2 substitution. wuxiapptec.com In contrast, electron-withdrawing groups (e.g., -CN, -NO2, -CF3) at the C5 position enhance the electrophilicity of the C4 position, thus reinforcing the inherent preference for C4 substitution. acs.org
Steric Hindrance: Bulky substituents at the C5 position can sterically hinder the approach of a nucleophile to the C4 position, potentially leading to an increased proportion of the C2-substituted product. wuxiapptec.com
Nature of the Nucleophile: The type of nucleophile used can also influence the regiochemical outcome. For example, while many nucleophiles preferentially attack the C4 position of 2,4-dichloropyrimidines with a C5 electron-withdrawing group, tertiary amines have been shown to exhibit excellent selectivity for the C2 position. nih.govacs.org
Reaction Conditions: Factors such as the solvent, temperature, and base used can also affect the ratio of C2 to C4 substitution products. guidechem.com For example, palladium-catalyzed amination reactions have been shown to provide high regioselectivity for the C4 position in 6-aryl-2,4-dichloropyrimidines. acs.org
The interplay of these factors makes the chemistry of substituted dichloropyrimidines a rich field of study, providing valuable insights into the fundamental principles of reactivity and selectivity in heterocyclic chemistry.
Table of Regioselectivity in SNAr Reactions of Substituted 2,4-Dichloropyrimidines
| 2,4-Dichloropyrimidine Substituent | Nucleophile | Major Product | Reference |
| Unsubstituted | Various | C4-substituted | wuxiapptec.com |
| C6-alkoxy | Various | C2-substituted | wuxiapptec.com |
| C5-electron-withdrawing | Primary/Secondary Amines | C4-substituted | nih.govacs.org |
| C5-electron-withdrawing | Tertiary Amines | C2-substituted | nih.govacs.org |
| C6-aryl | Amines (Pd-catalyzed) | C4-substituted | acs.org |
Conclusion and Future Research Directions
Summary of Key Research Findings and Methodological Advancements
Research on halogenated pyrimidines has established them as exceptionally versatile building blocks in synthetic chemistry. The differential reactivity of the halogen atoms, particularly in 2,4-dichloro substituted pyrimidines, allows for programmed, regioselective functionalization through nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. acs.org Methodological advancements have focused on improving the selectivity of these reactions. This includes the development of specific catalyst systems for cross-coupling that can even invert the "normal" site-selectivity nih.gov and the use of computational models to predict reactivity based on the electronic and steric environment of the pyrimidine (B1678525) ring. wuxiapptec.com Furthermore, the development of more sustainable and efficient synthetic protocols, such as using water as a solvent or developing robust, scalable processes, is an ongoing effort. rsc.orgnbinno.comacs.org
Emerging Trends in Halogenated Pyrimidine Research
Current research is expanding the utility of halogenated pyrimidines in several key areas. A significant trend is their increasing use as scaffolds for the development of highly specific therapeutic agents, including kinase inhibitors for cancer treatment and drugs targeting infectious diseases. chemicalbook.comgoogle.comresearchgate.net There is a growing interest in creating libraries of pyrimidine derivatives for drug discovery through combinatorial chemistry and high-throughput screening. libretexts.org Another emerging area is the development of novel halogenation methods that are more environmentally friendly and regioselective, moving beyond traditional reagents like phosphorus oxychloride. nbinno.com The exploration of halogenated pyrimidines as radiosensitizers in cancer therapy also continues to be an area of active investigation. wuxiapptec.comnih.govresearchgate.net
Future Prospects for 2,4-Dichloro-5-methyl-6-phenylpyrimidine in Chemical Synthesis and Materials Science
For the specific compound this compound, the future prospects are promising, primarily as a highly functionalized intermediate. Its value lies in the unique combination of reactive sites and tuning substituents.
In Chemical Synthesis: Its primary application will likely be in the synthesis of complex, biologically active molecules. The phenyl and methyl groups provide steric and electronic handles to fine-tune interactions with biological targets, such as the active sites of enzymes. It is a prime candidate for synthesizing targeted libraries of compounds for screening against kinases, proteases, and other drug targets.
In Materials Science: The ability to undergo sequential cross-coupling reactions makes it an attractive building block for creating novel conjugated materials. By reacting it with various di-functionalized aromatic compounds, new polymers and oligomers with tailored electronic and photophysical properties could be designed for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors.
Interdisciplinary Research Opportunities
The full potential of this compound can be realized through interdisciplinary collaboration.
Chemistry and Biology: Synthetic chemists can collaborate with medicinal chemists and chemical biologists to design and create novel pyrimidine derivatives. These compounds can then be tested for their efficacy against various diseases, with the structure-activity relationship (SAR) data feeding back into the design of next-generation molecules. chemicalbook.com
Computational and Experimental Chemistry: Computational chemists can model the reactivity and properties of derivatives of the title compound, predicting outcomes and guiding the efforts of experimental chemists to target the most promising structures, thus saving time and resources. wuxiapptec.com
Chemistry and Materials Science: Collaborations between organic chemists and materials scientists will be crucial for developing new functional materials. Chemists can synthesize novel polymers and small molecules based on the pyrimidine scaffold, which materials scientists can then fabricate into devices and characterize for their electronic and optical properties.
Q & A
Q. Table 1: Comparison of Synthetic Routes
| Method | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Chlorination | POCl₃, reflux, 6–8 hrs | 75–85 | 92–95 |
| Amine Substitution | 2° amine, DMSO:H₂O, 12–24 hrs | 60–70 | 88–90 |
Basic: How is the structural characterization of this compound performed?
Methodological Answer:
- Spectroscopy :
- Crystallography : Single-crystal X-ray diffraction reveals planarity of the pyrimidine ring and dihedral angles between substituents (e.g., phenyl groups at ~12.8°) .
Advanced: How can density functional theory (DFT) predict the reactivity of this compound?
Methodological Answer:
DFT calculations (e.g., B3LYP/6-31G**) are used to:
- Calculate Fukui indices to identify electrophilic/nucleophilic sites (e.g., C2/C4 as reactive centers for substitution) .
- Determine HOMO-LUMO gaps (~4.5 eV), correlating with stability against oxidation .
- Simulate electrostatic potential maps to visualize electron-deficient regions (e.g., chlorine atoms as hydrogen-bond acceptors) .
Q. Table 2: Key DFT Parameters
| Parameter | Value (eV) | Significance |
|---|---|---|
| HOMO Energy | -6.2 | Susceptibility to oxidation |
| LUMO Energy | -1.7 | Electrophilicity |
| Band Gap | 4.5 | Kinetic stability |
Advanced: How to resolve contradictions in reaction yields reported across studies?
Methodological Answer:
Discrepancies often arise from:
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution but may increase side reactions .
- Temperature Control : Exothermic chlorination (POCl₃) requires gradual heating to avoid decomposition .
- By-Product Analysis : Use LC-MS to detect intermediates (e.g., hydrolyzed pyrimidones) and optimize quenching steps .
Q. Recommended Protocol :
Validate reagent purity via titration or GC-MS.
Monitor reaction progress with TLC (hexane:ethyl acetate, 7:3).
Isolate by-products via column chromatography for structural analysis.
Safety: What protocols ensure safe handling of this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods for reactions involving volatile chlorinated reagents.
- Waste Disposal : Neutralize acidic residues with sodium bicarbonate before transferring to halogenated waste containers .
Advanced: What strategies enable functionalization at the C5-methyl or C6-phenyl positions?
Methodological Answer:
- Electrophilic Aromatic Substitution : Nitration at C5 using HNO₃/H₂SO₄, followed by reduction to amines .
- Cross-Coupling : Suzuki-Miyaura coupling at C6-phenyl with aryl boronic acids (Pd(PPh₃)₄ catalyst, K₂CO₃ base) .
- Photochemical Reactions : UV irradiation in the presence of diazonium salts to generate azo derivatives .
Basic: How to assess purity and stability under storage conditions?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
